molecular formula C5H11NO2 B1594721 1-Nitropentane CAS No. 628-05-7

1-Nitropentane

Cat. No.: B1594721
CAS No.: 628-05-7
M. Wt: 117.15 g/mol
InChI Key: BVALZCVRLDMXOQ-UHFFFAOYSA-N
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Description

1-Nitropentane, also known as nitropentane, is an organic compound with the molecular formula C5H11NO2. It is a member of the nitroalkane family, characterized by the presence of a nitro group (-NO2) attached to a pentane chain. This compound is used in various industrial and research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

1-Nitropentane plays a crucial role in biochemical reactions, particularly in oxidative denitrification processes. It interacts with enzymes such as nitronate monooxygenases, which catalyze the oxidative denitrification of nitroalkanes . These enzymes convert this compound into corresponding aldehydes or ketones, releasing nitrite as a byproduct. The interaction between this compound and nitronate monooxygenases is essential for the detoxification of nitroalkanes in biological systems.

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the activity of mitochondrial enzymes, leading to alterations in cellular respiration and energy production . Additionally, this compound can induce oxidative stress in cells, affecting cell viability and function. The compound’s impact on gene expression involves the upregulation of stress-responsive genes and the downregulation of genes involved in normal cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound binds to the active site of nitronate monooxygenases, facilitating the oxidative denitrification process . This interaction results in the conversion of this compound to its corresponding aldehyde or ketone, with the release of nitrite. Additionally, this compound can inhibit mitochondrial enzymes, disrupting cellular respiration and energy production.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods, leading to a decrease in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and cellular damage, affecting cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can induce significant toxic effects . High doses of this compound have been associated with oxidative stress, mitochondrial dysfunction, and cellular apoptosis. These adverse effects highlight the importance of dosage regulation in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in metabolic pathways that include its conversion to aldehydes or ketones through oxidative denitrification . Enzymes such as nitronate monooxygenases play a key role in this process, facilitating the breakdown of this compound and the release of nitrite. The compound’s involvement in these metabolic pathways affects metabolic flux and the levels of various metabolites in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are critical for its biochemical activity and effects on cellular functions.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound is primarily localized in the mitochondria, where it exerts its effects on mitochondrial enzymes and cellular respiration. This subcellular localization is essential for understanding the biochemical and cellular effects of this compound.

Preparation Methods

1-Nitropentane can be synthesized through several methods:

Chemical Reactions Analysis

1-Nitropentane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro alcohols or nitro ketones, depending on the conditions and reagents used.

    Reduction: Reduction of this compound typically yields amines. Common reducing agents include hydrogen in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

1-Nitropentane is utilized in various scientific research fields:

Comparison with Similar Compounds

1-Nitropentane can be compared with other nitroalkanes such as:

This compound is unique due to its specific chain length and the resulting physical and chemical properties, making it suitable for particular applications where other nitroalkanes might not be as effective.

Properties

IUPAC Name

1-nitropentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H11NO2/c1-2-3-4-5-6(7)8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVALZCVRLDMXOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211878
Record name 1-Nitropentane
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Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628-05-7
Record name 1-Nitropentane
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Record name 1-Nitropentane
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Record name 1-Nitropentane
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Record name 1-Nitropentane
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Record name 1-nitropentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1-nitropentane?

A1: this compound has the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol. []

Q2: What are the main spectroscopic data points for identifying this compound?

A2: While specific spectroscopic data isn't provided in the given papers, this compound can be characterized by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. []

Q3: How does the structure of this compound influence its interaction with solvents?

A3: Studies have investigated the thermodynamics of this compound in various solvents. The presence of the nitro group significantly influences its interactions, particularly with polar solvents like water. [, , ]

Q4: Can this compound be used as a starting material in organic synthesis?

A4: Yes, this compound can act as a versatile starting material. For example, the reaction of its corresponding nitronate anion with 1-iodoadamantane or ethylmercury chloride under photostimulation can yield secondary or tertiary nitro compounds via the SRN1 mechanism. []

Q5: Are there any known biological activities associated with this compound?

A5: Research suggests that this compound, when present in male rat urine, acts as a pheromone, exhibiting both opposite-sex and same-sex attraction in behavioral assays. []

Q6: How does the structure of this compound relate to its function as a potential pheromone?

A6: While the exact mechanism of action remains unclear, the volatile nature of this compound, alongside other compounds identified in rat urine, appears crucial for its role in chemical communication. []

Q7: Can this compound be detected in environmental samples?

A7: Yes, advanced analytical techniques like comprehensive two-dimensional gas chromatography coupled with nitrogen chemiluminescence detection (GCxGC-NCD) can detect and quantify this compound in complex matrices like urban aerosol samples. []

Q8: Has the potential toxicity of this compound been studied?

A8: While the provided research focuses on chemical and analytical aspects, further investigations are needed to thoroughly assess the potential toxicological profile of this compound.

Q9: Are there any known enzymatic reactions involving this compound as a substrate?

A9: Yes, nitroalkane oxidase from the fungus Fusarium oxysporum can catalyze the oxidation of nitroalkanes like this compound to their corresponding aldehydes, with hydrogen peroxide as a byproduct. []

Q10: What is the kinetic mechanism of nitroalkane oxidase with this compound?

A10: Studies using this compound as a substrate for nitroalkane oxidase suggest a ping pong kinetic mechanism, where the enzyme first reacts with the nitroalkane before binding and reacting with oxygen. []

Q11: What is the significance of the pKa value of this compound in its enzymatic reaction?

A11: The pKa value of this compound plays a crucial role in its interaction with nitroalkane oxidase. The enzyme requires the nitroalkane to be in its neutral form for catalysis. []

Q12: Are there alternative methods to synthesize this compound?

A12: Yes, bromonitromethane can react with tributylboron to yield this compound, highlighting its versatility as a reagent in organic synthesis. []

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